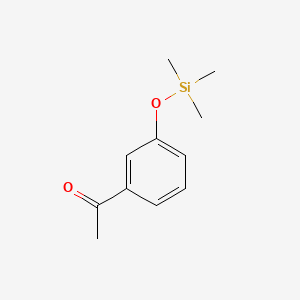

Acetophenone, 3'-(trimethylsiloxy)-

Description

Significance of Phenolic Ketones and Silyloxy Derivatives in Organic Synthesis

Phenolic ketones are a class of organic compounds that contain both a phenol (B47542) and a ketone functional group. They are widespread in nature and are found in many plant families. nih.govnih.gov These compounds are valuable precursors in the synthesis of a wide range of biologically active molecules and pharmaceuticals. nih.govnih.gov The presence of the hydroxyl group on the aromatic ring influences the reactivity of the ketone and provides a handle for further chemical modifications. nih.gov

Silyloxy derivatives, or silyl (B83357) ethers, are formed by replacing the acidic proton of an alcohol or phenol with a triorganosilyl group, such as the trimethylsilyl (B98337) (TMS) group. libretexts.orgyoutube.com This transformation is a common strategy in organic synthesis to protect the hydroxyl group from unwanted reactions. youtube.com Silyl ethers are generally stable under many reaction conditions but can be selectively removed under mild conditions, making them excellent protecting groups. libretexts.org The introduction of a silyloxy group can also enhance a molecule's stability and solubility in organic solvents. smolecule.com

Overview of Strategic Importance of Acetophenone (B1666503) Derivatives as Synthons

Acetophenone and its derivatives are versatile building blocks, or synthons, in organic synthesis. nih.gov The ketone functional group is susceptible to a variety of chemical transformations, including nucleophilic addition, reduction, and oxidation. smolecule.com This reactivity allows for the construction of more complex molecules. Acetophenone derivatives are used in the synthesis of fragrances, resins, pharmaceuticals, and agrochemicals. smolecule.comnih.govmdpi.com They serve as precursors for heterocyclic compounds and are ideal for multicomponent reactions. nih.gov

Evolution of Silyl Ether Chemistry and its Intersect with Acetophenone Scaffolds

The field of silyl ether chemistry has evolved significantly, providing a powerful toolkit for synthetic chemists. The development of various silyl protecting groups with different steric and electronic properties allows for precise control over chemical reactions. libretexts.org The intersection of silyl ether chemistry with acetophenone scaffolds has led to the development of valuable intermediates like Acetophenone, 3'-(trimethylsiloxy)-. In this molecule, the trimethylsiloxy group acts as a protected form of a hydroxyl group. smolecule.com This allows chemists to perform reactions on the ketone part of the molecule without interference from the acidic phenolic proton. The silyl group can then be removed to reveal the phenol, allowing for further functionalization at that position. This strategy is crucial in the multi-step synthesis of complex target molecules.

Scope and Objectives of Research on Acetophenone, 3'-(trimethylsiloxy)-

Research on Acetophenone, 3'-(trimethylsiloxy)- primarily focuses on its role as a key intermediate in organic synthesis. The main objectives include exploring its reactivity in various chemical transformations and utilizing it as a building block for the synthesis of more complex and potentially biologically active molecules. The unique combination of a reactive ketone and a protected phenol group makes it a valuable tool for constructing diverse molecular architectures.

Interactive Data Tables

Table 1: Chemical and Physical Properties of Acetophenone, 3'-(trimethylsiloxy)-

| Property | Value |

| IUPAC Name | 1-(3-trimethylsilyloxyphenyl)ethanone nih.gov |

| Molecular Formula | C₁₁H₁₆O₂Si nih.gov |

| Molecular Weight | 208.33 g/mol nih.gov |

| CAS Number | 33342-86-8 nih.gov |

| Appearance | Colorless to light yellow liquid smolecule.com |

Table 2: Spectroscopic Data for Acetophenone, 3'-(trimethylsiloxy)-

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M+) at m/z 208 nih.gov |

Table 3: Synonyms for Acetophenone, 3'-(trimethylsiloxy)-

| Synonym |

| 3'-(Trimethylsilyloxy)acetophenone nih.gov |

| 3'-Hydroxyacetophenone (B363920), TMS derivative nih.gov |

| Trimethylsilyl ether of m-hydroxyacetophenone nih.gov |

Detailed Research Findings

The synthesis of Acetophenone, 3'-(trimethylsiloxy)- can be accomplished through the direct silylation of 3'-hydroxyacetophenone. smolecule.com In this reaction, 3'-hydroxyacetophenone is treated with a silylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine (B128534). smolecule.com This method efficiently protects the phenolic hydroxyl group.

The presence of the trimethylsiloxy group significantly influences the chemical reactivity of the acetophenone core. The carbonyl group remains reactive towards nucleophilic addition and reduction reactions. smolecule.com For instance, the ketone can be reduced to an alcohol using reducing agents. smolecule.com The trimethylsiloxy group is stable under these conditions but can be readily cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic aqueous conditions to regenerate the phenol. libretexts.org This orthogonal reactivity is a cornerstone of its utility in multi-step synthesis.

While specific detailed research findings on the direct applications of Acetophenone, 3'-(trimethylsiloxy)- are not extensively documented in publicly available literature, its role as a protected intermediate is inferred from the general principles of organic synthesis. The strategic use of silyl ethers to protect phenolic hydroxyl groups in acetophenone derivatives allows for selective transformations at other positions of the molecule, which is a common practice in the synthesis of complex natural products and pharmaceutical agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33342-86-8 |

|---|---|

Molecular Formula |

C11H16O2Si |

Molecular Weight |

208.33 g/mol |

IUPAC Name |

1-(3-trimethylsilyloxyphenyl)ethanone |

InChI |

InChI=1S/C11H16O2Si/c1-9(12)10-6-5-7-11(8-10)13-14(2,3)4/h5-8H,1-4H3 |

InChI Key |

YJLBBILHUFBDFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Trimethylsiloxy Acetophenone and Precursors

Classical and Modern Approaches to 3-Hydroxyacetophenone Precursorschemicalbook.com

The synthesis of 3-hydroxyacetophenone is a critical first step, and numerous routes have been developed to achieve this. These methods range from traditional multi-step processes involving aromatic substitution to more contemporary catalyzed reactions offering improved efficiency and environmental profiles. chemicalbook.compatsnap.com

Regioselective Sulfonation and Hydrolysis of Acetophenonechemicalbook.com

A well-established, indirect method for introducing a hydroxyl group at the meta-position of acetophenone (B1666503) involves a two-step sulfonation and hydrolysis sequence. guidechem.com The acetyl group of acetophenone is a meta-directing deactivator, which allows for the regioselective introduction of a sulfonic acid group at the 3-position.

The process begins by treating acetophenone with concentrated sulfuric acid. google.com The reaction temperature is carefully controlled, typically starting at low temperatures (e.g., -5 to 0 °C) during the addition of acetophenone and then raised (e.g., 55 to 65 °C) for an extended period to drive the reaction to completion. google.com The resulting 3-acetylbenzenesulfonic acid is then isolated, often by precipitation in ice water. guidechem.comgoogle.com

The second step involves the hydrolysis of the sulfonate group to a hydroxyl group. This is achieved by heating the 3-sulfonate acetophenone in a strong alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide, at high temperatures (e.g., 95-105 °C). guidechem.comgoogle.com Subsequent acidification of the reaction mixture precipitates the final product, 3-hydroxyacetophenone. guidechem.com While effective, this route can be limited by poor regioselectivity under certain conditions, leading to ortho and para isomers that complicate purification. google.com

Table 1: Representative Conditions for Sulfonation-Hydrolysis Route to 3-Hydroxyacetophenone

| Step | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Sulfonation | Acetophenone, Concentrated H₂SO₄ | 0°C, then 60°C | 30 min, then 20 hrs | 65% | google.com |

| Hydrolysis | 3-Sulfonate acetophenone, 5M KOH | 100°C | 30 hrs | 80% | google.com |

Alternative Synthetic Routes to m-Substituted Acetophenones

To overcome the limitations of classical methods, several alternative strategies for synthesizing 3-hydroxyacetophenone have been devised. chemicalbook.com These modern approaches often provide higher yields, greater selectivity, and more environmentally benign conditions. patsnap.com

From 3-Aminoacetophenone: A common route involves the diazotization of 3-aminoacetophenone, followed by the hydrolysis of the resulting diazonium salt. chemicalbook.comchemicalbook.com The precursor, 3-aminoacetophenone, is typically prepared by the reduction of 3-nitroacetophenone, which itself is synthesized via the nitration of acetophenone. chemicalbook.compatsnap.com

From 3-Hydroxybenzoic Acid: A multi-step synthesis starting from inexpensive 3-hydroxybenzoic acid has been developed. chemicalbook.compatsnap.com This pathway involves protecting the hydroxyl group via esterification or etherification, followed by a chloroformylation reaction (e.g., with thionyl chloride) and an alkylation reaction, and concluding with hydrolysis to yield the target molecule. chemicalbook.compatsnap.com This method is noted for avoiding high-temperature or high-pressure conditions and reducing wastewater compared to the nitration route. patsnap.com

Demethylation of 3'-Methoxyacetophenone (B145981): Microwave-assisted demethylation of the readily available 3'-methoxyacetophenone using an ionic liquid has been reported to produce 3-hydroxyacetophenone in high yield (~94%). chemicalbook.com

Hydroxylation of m-Bromoacetophenone: A direct and selective synthesis from m-bromoacetophenone can be achieved through palladium-catalyzed hydroxylation using KOH, with reported yields as high as 98%. chemicalbook.com

Silylation Techniques for Introduction of the Trimethylsiloxy Moiety

Once 3-hydroxyacetophenone is obtained, the final step is the introduction of the trimethylsiloxy group. This is a protection reaction where the acidic proton of the phenolic hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group, yielding the target compound, Acetophenone, 3'-(trimethylsiloxy)-. google.comnih.gov This transformation enhances the compound's stability and solubility in organic solvents. smolecule.com

Direct O-Silylation of Phenolic Hydroxyl Groupsguidechem.com

The most direct method for preparing 3'-(trimethylsiloxy)acetophenone is the O-silylation of the phenolic hydroxyl group of 3-hydroxyacetophenone. This reaction leverages the nucleophilicity of the phenoxide oxygen to attack an electrophilic silicon center. The process is typically carried out under anhydrous conditions to prevent the hydrolysis of the silylating agent and the product. Silyl (B83357) ethers are valued in multi-step syntheses for their stability and the ease with which they can be introduced and removed under specific conditions, often orthogonal to other protecting groups. researchgate.net

Utilizing Silylating Agents for Targeted Derivatization

A variety of silylating agents can be employed for the targeted derivatization of phenols. The choice of agent and reaction conditions can be tailored to the specific substrate and desired outcome.

Trimethylsilyl Chloride (TMSCl): A common and cost-effective method involves treating the phenol (B47542) with TMSCl in the presence of a base, such as triethylamine (B128534) or pyridine. The base neutralizes the HCl byproduct, driving the reaction forward.

Hexamethyldisilazane (HMDS): HMDS is another powerful silylating agent that offers the advantage of producing ammonia (B1221849) as a benign byproduct. The reaction can be performed with or without a catalyst, though acidic catalysts are often used to increase the reaction rate. researchgate.net

Trimethylsilyl-N,N-dimethylcarbamate (TMSDMC): For rapid and simple derivatization, TMSDMC has been shown to react instantaneously with phenolic compounds at room temperature without the need for further sample processing. nih.gov

Biocatalytic Silylation: Emerging research has explored the use of enzymes, such as silicateins, to catalyze the condensation of phenols with silanols (e.g., triethylsilanol). researchgate.net While conversions can be modest, this approach points toward greener and more selective future methodologies. Studies have shown that enzymes can exhibit a preference for phenols over alcohols in these condensation reactions. researchgate.net

Table 3: Common Silylating Agents for Phenolic Hydroxyl Groups

| Silylating Agent | Abbreviation | Typical Conditions | Byproduct | Source(s) |

|---|---|---|---|---|

| Trimethylsilyl chloride | TMSCl | Base (e.g., Triethylamine), Aprotic Solvent | HCl (neutralized by base) | smolecule.com |

| Hexamethyldisilazane | HMDS | Heat, optional catalyst (e.g., acid) | NH₃ | researchgate.netresearchgate.net |

| Trimethylsilyl-N,N-dimethylcarbamate | TMSDMC | Room Temperature, Aprotic Solvent | Dimethylamine | nih.gov |

Multi-Component Reaction Strategies Involving Silyloxy-Butadienespatsnap.comcefacilinasbiotics.co.in

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, represent a highly efficient strategy in modern organic chemistry. nih.govnih.gov These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity. mdpi.com

Silyloxy-dienes, particularly silyloxy-butadienes, are valuable building blocks in cycloaddition reactions, most notably the Diels-Alder reaction. They function as electron-rich dienes that can react with a variety of dienophiles to construct complex cyclic frameworks. The silyl enol ether moiety within these dienes can be readily converted back to a carbonyl group or other functionalities post-reaction, adding to their synthetic utility.

While MCRs are a powerful tool and silyloxy-dienes are versatile reagents, the direct application of a multi-component strategy involving silyloxy-butadienes for the one-pot synthesis of 3'-(trimethylsiloxy)acetophenone is not prominently documented in the reviewed chemical literature. Such a strategy would be synthetically complex. However, MCRs are widely used to synthesize diverse heterocyclic and carbocyclic structures, and it is conceivable that a silyloxy-diene could be a component in a reaction designed to build a substituted aromatic ring that could later be converted to the target structure. For instance, copper-catalyzed MCRs have been used to synthesize diverse spirotetrahydrocarbazoles from in-situ formed dienes and dienophiles. beilstein-journals.org This highlights the potential of MCRs to create complex scaffolds, even if a direct route to 3'-(trimethylsiloxy)acetophenone using this specific approach remains an area for future exploration.

Formal [3+3] Cyclocondensations with 1,3-Bis(silyloxy)-1,3-butadienes

Formal [3+3] cyclocondensation reactions represent a convergent strategy for the synthesis of six-membered rings, including functionalized phenols and salicylates. This methodology involves the reaction of a three-carbon nucleophilic component with a three-carbon electrophilic partner. In the context of synthesizing precursors to 3'-(trimethylsiloxy)acetophenone, 1,3-bis(silyloxy)-1,3-butadienes serve as versatile three-carbon nucleophiles.

These dienes can react with a variety of α,β-unsaturated carbonyl compounds, which act as the three-carbon electrophilic component. The reaction is typically promoted by a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). The choice of Lewis acid can significantly influence the regioselectivity of the cyclization, directing the formation of specific isomers. researchgate.net The reaction proceeds through a cascade of events, often involving a Michael addition followed by an intramolecular aldol-type condensation, ultimately leading to an aromatized phenolic ring after elimination.

While a direct synthesis of 3'-(trimethylsiloxy)acetophenone using this method has not been explicitly detailed in the reviewed literature, the synthesis of substituted phenols with similar substitution patterns is well-documented. oregonstate.edunih.gov For instance, the reaction of a 1,3-bis(silyloxy)-1,3-butadiene with an appropriately substituted α,β-unsaturated ketone could theoretically yield a phenol with the substitution pattern required for conversion to 3'-(trimethylsiloxy)acetophenone. The regiochemical outcome of such a reaction would be crucial and is dependent on the electronic and steric nature of the substituents on both the diene and the electrophile. researchgate.net

Table 1: Examples of Formal [3+3] Cyclocondensation for the Synthesis of Substituted Phenols

| Diene Component | Electrophilic Component | Catalyst | Product Type |

| 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | α,β-Unsaturated Ketone | TiCl₄ | Substituted Phenol |

| 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | α,β-Unsaturated Ester | Lewis Acid | Substituted Salicylate |

| Substituted 1,3-Bis(silyloxy)-1,3-butadiene | Acyl-ketene Acetal (B89532) | Lewis Acid | Functionalized Phenol |

This table presents a generalized summary of formal [3+3] cyclocondensation reactions. The specific products and yields depend on the exact substrates and reaction conditions used.

Stereochemical Control in Cyclocondensation Pathways

The concept of stereochemical control is fundamental in cycloaddition reactions, governing the three-dimensional arrangement of atoms in the resulting cyclic products. In the context of formal [3+3] cyclocondensations, where new stereocenters can be formed, controlling the stereochemical outcome is a significant challenge and an area of active research.

The stereochemistry of a cycloaddition reaction is influenced by several factors, including the structure of the reactants, the nature of the catalyst, and the reaction conditions such as temperature and solvent. The Woodward-Hoffmann rules provide a theoretical framework for predicting the stereochemical outcome of pericyclic reactions, including cycloadditions, based on the symmetry of the molecular orbitals involved.

In Lewis acid-catalyzed [3+3] cyclocondensations, the catalyst plays a crucial role not only in accelerating the reaction but also in influencing its stereoselectivity. Chiral Lewis acids can be employed to induce enantioselectivity, leading to the preferential formation of one enantiomer of a chiral product. The coordination of the Lewis acid to the electrophilic partner can create a chiral environment that directs the approach of the nucleophilic diene.

While the specific stereochemical control in a [3+3] cyclocondensation leading directly to a precursor of 3'-(trimethylsiloxy)acetophenone is not detailed in the available literature, general principles from related transformations can be inferred. For instance, the facial selectivity of the nucleophilic attack of the diene onto the electrophile is a key determinant of the stereochemistry of any newly formed stereocenters in the initial adduct, before aromatization. The subsequent cyclization and dehydration steps then lead to the final aromatic product, often erasing the initially formed stereocenters. However, if the substituents on the diene or the electrophile are chiral, or if a chiral catalyst is used, it is possible to influence the stereochemical course of the reaction.

Research into stereocontrolled cycloaddition reactions has demonstrated that the use of chiral auxiliaries attached to one of the reactants can effectively control the stereochemical outcome. nih.gov These auxiliaries can be removed after the reaction to yield the desired enantiomerically enriched product.

Table 2: Factors Influencing Stereochemical Control in Cycloadditions

| Factor | Influence | Example |

| Reactant Structure | Steric and electronic properties of substituents can favor specific transition states. | Dienes with bulky substituents may exhibit high diastereoselectivity. |

| Catalyst | Chiral Lewis acids can induce enantioselectivity by creating a chiral environment. | Use of BINOL-derived catalysts in Diels-Alder reactions. |

| Reaction Conditions | Temperature, solvent, and pressure can affect the equilibrium and kinetics of stereoisomer formation. | Lower temperatures often lead to higher stereoselectivity. |

| Chiral Auxiliaries | A covalently attached chiral group can direct the stereochemical outcome of the reaction. | Evans auxiliaries in asymmetric aldol (B89426) reactions. |

Chemical Reactivity and Mechanistic Investigations of Acetophenone, 3 Trimethylsiloxy

Transformations Involving the Acetophenone (B1666503) Carbonyl Group

The reactivity of Acetophenone, 3'-(trimethylsiloxy)- is significantly influenced by the presence of the carbonyl group of the acetophenone moiety. This functional group is the primary site for a variety of chemical transformations, including reduction, nucleophilic addition, and enolization. The trimethylsiloxy group, while influencing the electronic properties of the aromatic ring, primarily allows for these characteristic ketone reactions to occur.

Catalytic Reduction and Hydrosilylation Reactions

The carbonyl group of acetophenone and its derivatives can be reduced to a secondary alcohol. smolecule.commdpi.com This transformation is of significant interest, particularly in the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.

One of the key methods to achieve this reduction is through catalytic hydrogenation. For instance, acetophenone can be hydrogenated to phenyl methyl carbinol in the presence of mixed oxides of copper and chromium. google.com Another approach involves transfer hydrogenation, which can be catalyzed by various transition metal complexes. researchgate.net For example, ionic liquids have been explored as sustainable solvents and catalysts for the reduction of acetophenone to 1-phenylethanol. mdpi.com

Hydrosilylation, the addition of a silicon-hydride bond across the carbonyl double bond, is another important reduction method. This reaction, often catalyzed by transition metal complexes, yields a silylated alcohol which can then be hydrolyzed to the corresponding alcohol.

Stereoselective Hydrosilylation Studies

Significant research has focused on achieving high stereoselectivity in the hydrosilylation of acetophenone derivatives. The goal is to produce one enantiomer of the resulting alcohol in excess. This is typically accomplished by using chiral catalysts. For example, ruthenium(II) piano-stool complexes bearing chiral bis-(+)-camphopyrazole ligands have been investigated for the transfer hydrogenation of acetophenone, a reaction closely related to hydrosilylation. researchgate.net While these particular complexes showed moderate yields for the reduction, the study highlights the strategy of employing chiral ligands to induce stereoselectivity. researchgate.net The development of catalysts that can achieve high enantiomeric excess (ee) is a continuous area of research.

Role of Transition Metal Catalysts (e.g., Rhodium Complexes) in Hydrosilylation

Transition metal catalysts are crucial for activating the Si-H bond of the hydrosilane and facilitating its addition to the carbonyl group. Rhodium complexes, in particular, have been extensively studied for their catalytic activity in hydrosilylation reactions. While specific studies on the rhodium-catalyzed hydrosilylation of Acetophenone, 3'-(trimethylsiloxy)- are not widely documented in the provided results, the general mechanism for related ketones is well-established. The catalytic cycle typically involves the oxidative addition of the hydrosilane to the rhodium center, followed by coordination of the ketone, migratory insertion of the carbonyl group into the Rh-H or Rh-Si bond, and finally, reductive elimination to release the silylated alcohol and regenerate the catalyst. The electronic and steric properties of the ligands on the rhodium center play a critical role in the catalyst's activity and selectivity.

Nucleophilic Additions to the Ketone Moiety

The carbonyl carbon of Acetophenone, 3'-(trimethylsiloxy)- is electrophilic and susceptible to attack by nucleophiles. smolecule.comlibretexts.orgmasterorganicchemistry.com This fundamental reaction leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org The reactivity of the carbonyl group is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electron-deficient carbonyl carbon. youtube.comyoutube.com

A wide variety of nucleophiles can add to the carbonyl group, including organometallic reagents (like Grignard reagents), cyanide, and enolates. masterorganicchemistry.comkhanacademy.org The addition of a Grignard reagent, for example, is a classic method for forming carbon-carbon bonds and results in a tertiary alcohol after workup. youtube.com

The mechanism of nucleophilic addition can proceed under basic or acidic conditions. youtube.comyoutube.com With strong nucleophiles, direct addition to the carbonyl occurs, followed by protonation. youtube.com With weaker nucleophiles, the reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack. youtube.comyoutube.com

Enolization and Silyl (B83357) Enol Ether Formation and Reactivity

Ketones with α-hydrogens, such as Acetophenone, 3'-(trimethylsiloxy)-, can undergo enolization to form enols or enolates. This process is a key step in many reactions involving the α-carbon of the ketone. The enol or enolate can then react as a nucleophile.

A particularly important derivative formed through enolization is the silyl enol ether. Silyl enol ethers are stable, isolable compounds that serve as versatile intermediates in organic synthesis. wikipedia.org They are typically prepared by reacting the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The choice of base and reaction conditions can influence the regioselectivity of silyl enol ether formation in unsymmetrical ketones. wikipedia.org

Silyl enol ethers are valuable because they can act as enolate equivalents in a variety of reactions, including aldol-type reactions and alkylations, often under milder and more controlled conditions than traditional enolate chemistry. orgsyn.org For example, the TiCl4-mediated [3 + 3] cyclization of 1,3-bis-silyl enol ethers with 2-acetyl-1-silyloxybut-1-en-3-one has been used to synthesize functionalized acetophenones. lookchem.com

Reactions Involving the Trimethylsiloxy Group

The trimethylsiloxy group (-OSi(CH3)3) in Acetophenone, 3'-(trimethylsiloxy)- is generally a stable protecting group for the phenolic hydroxyl group. However, it can be cleaved under certain conditions to regenerate the hydroxyl group.

The most common reaction involving the trimethylsiloxy group is its hydrolysis. wikipedia.org This reaction is typically carried out under acidic or basic conditions, or with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). The strong silicon-fluorine bond provides a powerful driving force for the cleavage.

The trimethylsiloxy group can also be converted into other functional groups. For instance, under specific conditions, it can be transformed into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. masterorganicchemistry.comyoutube.com This would activate the position for nucleophilic substitution reactions, although this is less common for aryl systems compared to alkyl systems.

The presence of the trimethylsiloxy group also influences the electronic properties of the aromatic ring, which can affect the reactivity of the carbonyl group and the aromatic ring itself in electrophilic aromatic substitution reactions.

Controlled Desilylation Strategies

The trimethylsilyl (TMS) group in Acetophenone, 3'-(trimethylsiloxy)- serves as a protective group for the phenolic hydroxyl functionality. libretexts.orgorganic-chemistry.org Its removal, or desilylation, is a crucial step to unmask the hydroxyl group for further reactions. The cleavage of the Si-O bond is typically achieved under acidic conditions or with fluoride-based reagents. wikipedia.orglibretexts.org

The choice of reagent and reaction conditions allows for controlled desilylation, which is particularly important in multi-step syntheses where other functional groups might be sensitive. organic-chemistry.org

Acid-Catalyzed Desilylation:

Aqueous acids are commonly employed to cleave silyl ethers. libretexts.orglibretexts.org The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by water. The relative ease of this process depends on the steric bulk of the silyl group. wikipedia.org For the relatively small TMS group, mild acidic conditions are often sufficient.

Fluoride-Mediated Desilylation:

Fluoride ions have a high affinity for silicon, making fluoride-based reagents particularly effective for cleaving silicon-oxygen bonds. libretexts.org Reagents like tetra-n-butylammonium fluoride (TBAF) are frequently used. wikipedia.org The reaction proceeds through a hypervalent silicon intermediate. wikipedia.org The general stability of silyl ethers in the presence of fluoride is: TMS < TES < TBS < TIPS < TBDPS. wikipedia.org

A variety of reagents can be employed for the deprotection of silyl ethers, each with its own advantages in terms of mildness and chemoselectivity. organic-chemistry.org

Table 1: Reagents for the Desilylation of Silyl Ethers

| Reagent Class | Specific Examples | Typical Conditions |

| Acids | HCl, Acetic Acid, PPTS, CSA | Aqueous or alcoholic solutions |

| Fluoride Sources | TBAF, HF, CsF | Anhydrous or in solvents like THF |

| Lewis Acids | TMSBr | Catalytic amounts in methanol (B129727) psu.edu |

The deprotection of mono-protected silyl ethers, such as in Acetophenone, 3'-(trimethylsiloxy)-, generally proceeds in high yields. psu.edu The specific conditions can be tuned to be compatible with other functional groups present in the molecule.

Reactivity as a Masked Hydroxyl Group in Further Transformations

The primary utility of the trimethylsiloxy group in this context is to act as a 'masked' or protected form of a hydroxyl group. libretexts.orgorganic-chemistry.org This strategy is fundamental in organic synthesis, allowing for reactions to be carried out on other parts of the molecule without interference from the acidic phenolic proton. libretexts.org

Once the desired transformations are complete, the trimethylsiloxy group can be selectively removed to reveal the 3'-hydroxyacetophenone (B363920). This newly exposed hydroxyl group can then participate in a variety of reactions, including:

Etherification: Formation of an ether linkage by reaction with an alkyl halide in the presence of a base.

Esterification: Reaction with a carboxylic acid or its derivative to form an ester.

Oxidation: Under specific conditions, the phenol (B47542) can be oxidized.

The use of a protecting group involves a three-step sequence: protection, reaction at another site, and deprotection. libretexts.org This approach significantly broadens the synthetic utility of phenolic compounds like 3'-hydroxyacetophenone.

Electrophilic and Nucleophilic Behavior of Silyl Ethers in Advanced Organic Transformations

While the primary role of the silyl ether in Acetophenone, 3'-(trimethylsiloxy)- is protective, the silicon atom can exhibit electrophilic character. The Si-O bond is polarized, with the silicon atom being susceptible to nucleophilic attack. This is the basis for the fluoride-mediated deprotection, where the fluoride ion acts as the nucleophile. libretexts.org

Conversely, the oxygen atom of the silyl ether retains its Lewis basicity and can act as a nucleophile. For instance, it can be protonated in acidic media, which is the initial step in acid-catalyzed desilylation. libretexts.org

Reactivity of the Aromatic Ring System

The substitution pattern on the aromatic ring of Acetophenone, 3'-(trimethylsiloxy)- is influenced by the electronic effects of both the acetyl and the trimethylsiloxy groups.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile is directed to specific positions on the benzene (B151609) ring by the existing substituents. wikipedia.org The two substituents on Acetophenone, 3'-(trimethylsiloxy)- have competing directing effects:

Acetyl Group (-COCH₃): This is a deactivating group and a meta-director. ualberta.calibretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. ualberta.ca The ortho and para positions are particularly deactivated.

Trimethylsiloxy Group (-OSi(CH₃)₃): This group is an activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com The oxygen atom can donate electron density to the ring via resonance, stabilizing the intermediates formed during ortho and para attack. organicchemistrytutor.com

When both an activating and a deactivating group are present, the activating group generally controls the regioselectivity of the substitution. ualberta.ca Therefore, in the case of Acetophenone, 3'-(trimethylsiloxy)-, electrophilic substitution is expected to occur at the positions ortho and para to the trimethylsiloxy group. The possible positions for substitution are C2, C4, and C6.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Acetophenone, 3'-(trimethylsiloxy)-

| Position | Relationship to -OSiMe₃ | Relationship to -COCH₃ | Expected Reactivity |

| C2 | ortho | ortho | Activated by -OSiMe₃, Deactivated by -COCH₃ |

| C4 | para | meta | Activated by -OSiMe₃, Less deactivated by -COCH₃ |

| C6 | ortho | meta | Activated by -OSiMe₃, Less deactivated by -COCH₃ |

Substitution at the C4 and C6 positions is generally favored over the C2 position due to reduced steric hindrance from the adjacent acetyl group. The strongest directing group, in this case the activating -OSiMe₃ group, will dictate the outcome. ualberta.ca

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. psu.eduwikipedia.org The resulting aryllithium species can then be trapped with various electrophiles. wikipedia.org

Ethers, including silyl ethers, can act as directing groups in DoM. wikipedia.org For Acetophenone, 3'-(trimethylsiloxy)-, the trimethylsiloxy group could potentially direct lithiation to the C2 and C4 positions. However, the presence of the acidic benzylic protons of the acetyl group and the electrophilic nature of the carbonyl group can complicate this reaction. The strong organolithium base could potentially react at these sites instead of deprotonating the aromatic ring. To circumvent this, the carbonyl group may need to be protected prior to attempting a DoM reaction.

Mechanistic Studies and Reaction Kinetics

Detailed mechanistic studies and reaction kinetics specifically for Acetophenone, 3'-(trimethylsiloxy)- are not widely available in the current literature. However, the kinetics of related reactions, such as the formation and cleavage of silyl ethers, have been investigated. For instance, the formation of silyl ethers can be second order in the nucleophilic alcohol, suggesting a more complex mechanism than a simple Sₙ2-type reaction. libretexts.org The rate of desilylation is highly dependent on the nature of the silyl group and the reaction conditions, with larger silyl groups generally being more resistant to cleavage. wikipedia.org

Further research would be needed to establish the specific rate constants and activation parameters for the reactions involving Acetophenone, 3'-(trimethylsiloxy)-. Such studies would provide a deeper understanding of the factors controlling its reactivity and allow for the optimization of reaction conditions for its use in synthesis.

Unraveling Complex Reaction Pathways and Intermediates

The reaction pathways of Acetophenone, 3'-(trimethylsiloxy)- are diverse, with the trimethylsiloxy group acting as a protecting group for the phenolic hydroxyl. This protection allows for selective reactions at other sites of the molecule. The compound is a key intermediate in the synthesis of various pharmaceuticals, such as the vasoconstrictor phenylephrine (B352888). cjph.com.cnresearchgate.net In these syntheses, the trimethylsiloxy group prevents the acidic phenol from interfering with reactions at the acetyl group or the aromatic ring.

One of the primary reaction pathways for this compound is the cleavage of the trimethylsilyl ether , which regenerates the 3-hydroxyacetophenone. This desilylation is typically achieved under acidic or fluoride-mediated conditions. The mechanism of acid-catalyzed cleavage involves protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom, leading to the departure of the phenol.

In the synthesis of more complex molecules, Acetophenone, 3'-(trimethylsiloxy)- can undergo reactions at the ketone group. For instance, it can be a substrate for reduction , oxidation , or nucleophilic addition reactions. The specific intermediates in these reactions would be analogous to those of acetophenone itself, with the trimethylsiloxy group remaining intact under appropriate conditions.

A notable reaction pathway for related silylcarbinols is the Brook rearrangement , an intramolecular 1,2-migration of a silyl group from carbon to oxygen. gelest.com While this specific rearrangement is less likely for Acetophenone, 3'-(trimethylsiloxy)- under standard conditions, it highlights the potential for intramolecular silyl migrations in related structures, which could lead to unexpected products. The rearrangement is driven by the formation of the strong silicon-oxygen bond. gelest.com

In the context of phenylephrine synthesis, 3-hydroxyacetophenone is a common starting material. cjph.com.cngoogle.compatsnap.com Its silylated form, Acetophenone, 3'-(trimethylsiloxy)-, would be an intermediate if the hydroxyl group is protected to allow for selective α-halogenation of the acetyl group, a key step in building the amino alcohol side chain. The subsequent removal of the trimethylsilyl group would then yield the desired phenolic product.

| Reaction Type | Reagents/Conditions | Key Intermediates | Product(s) |

| Desilylation | H₃O⁺ or F⁻ | Protonated ether, pentacoordinate silicon species | 3-Hydroxyacetophenone |

| α-Halogenation | NBS, Br₂, or Cl₂ (with TMS protection) | Enolate or enol ether | α-Halo-3'-(trimethylsiloxy)acetophenone |

| Reduction of Ketone | NaBH₄, LiAlH₄ | Alkoxide | 1-(3'-(trimethylsiloxy)phenyl)ethanol |

Kinetic Isotope Effects and Transition State Analysis

For the cleavage of the Si-O bond , a primary kinetic isotope effect would be expected if the bond to silicon is isotopically labeled (e.g., with ²⁹Si or ³⁰Si). A significant KIE would suggest that the Si-O bond is being broken in the rate-determining step.

In reactions involving the ketone functionality , such as reduction, KIE studies on acetophenone itself can provide valuable insights. For example, in the reduction of acetophenone using supercritical 2-propanol, deuterium (B1214612) labeling of the alcohol revealed significant kinetic isotope effects (kH/kD = 1.6 for 2-deuterio-2-propanol and kH/kD = 2.0 for O-deuterio-2-propanol). researchgate.net These results suggest a cyclic transition state where hydrogen transfer from both the α-carbon and the hydroxyl group of the alcohol to the ketone occurs in the rate-determining step. researchgate.net A similar mechanism could be anticipated for the reduction of Acetophenone, 3'-(trimethylsiloxy)-.

Transition state analysis for the silylation of phenols and the cleavage of silyl ethers has been a subject of computational and experimental studies. The silylation of alcohols and phenols is generally believed to proceed through a pentacoordinate silicon transition state. The geometry of this transition state and its energy will be influenced by the nature of the silylating agent, the substrate, and the catalyst used.

For the desilylation reaction, the transition state would involve the attacking nucleophile (e.g., water or fluoride) and the leaving group (the phenoxide). The stability of the developing negative charge on the phenoxide in the transition state will affect the reaction rate. Electron-withdrawing groups on the aromatic ring would stabilize this charge, but the trimethylsiloxy group itself is electron-donating, which would slightly destabilize the transition state for nucleophilic attack at the silicon.

| Reaction | Isotopically Labeled Position | Expected KIE (k_light/k_heavy) | Inference about Transition State |

| Si-O Bond Cleavage | Silicon (e.g., ²⁹Si) | > 1 | Si-O bond breaking is rate-determining. |

| Ketone Reduction | Deuterated reducing agent | > 1 | H-transfer from reducing agent is rate-determining. |

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of reactions involving Acetophenone, 3'-(trimethylsiloxy)- are highly dependent on the reaction conditions, including the choice of solvent, catalyst, temperature, and reagents.

In the silylation of 3-hydroxyacetophenone to form the title compound, the choice of silylating agent and catalyst is critical. Common silylating agents include trimethylsilyl chloride (TMSCl), N,O-bis(trimethylsilyl)acetamide (BSA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is often carried out in the presence of a base, such as imidazole (B134444) or triethylamine (B128534), which acts as a catalyst and scavenges the HCl produced when using TMSCl. The solvent also plays a crucial role; aprotic solvents like DMF or dichloromethane (B109758) are commonly used. The selectivity for O-silylation over potential C-silylation is generally high due to the higher nucleophilicity of the phenolic oxygen.

For the desilylation of Acetophenone, 3'-(trimethylsiloxy)-, the conditions can be tuned for selective removal. Mild acidic conditions will cleave the silyl ether, while stronger acids might affect other functional groups. Fluoride sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for cleaving Si-O bonds and are often used when other acid-sensitive groups are present in the molecule.

The selectivity of reactions at the ketone group can also be controlled by the reaction conditions. For example, in the reduction of the ketone, the choice of reducing agent can influence the stereoselectivity if a chiral center is formed. The temperature can also affect selectivity, with lower temperatures generally favoring the thermodynamically more stable product.

A study on the silylation of primary and secondary alcohols highlighted the significant impact of the leaving group on selectivity. nih.gov For instance, using silylating agents with better leaving groups (e.g., triflate) resulted in faster reactions but lower selectivity between primary and secondary alcohols. nih.gov This principle can be extended to the reactions of Acetophenone, 3'-(trimethylsiloxy)-, where the choice of reagents can be used to control the outcome of a reaction.

| Reaction | Condition Varied | Effect on Selectivity/Yield |

| Silylation | Catalyst (e.g., imidazole) | Increases reaction rate and yield by activating the silylating agent and neutralizing byproducts. |

| Silylation | Solvent (e.g., DMF vs. nonpolar) | Can influence reaction rate and selectivity; polar aprotic solvents often enhance the rate. nih.gov |

| Desilylation | Reagent (e.g., H⁺ vs. F⁻) | Fluoride is highly selective for Si-O bond cleavage and can be used in the presence of acid-sensitive groups. |

| Ketone Reduction | Temperature | Lower temperatures can improve stereoselectivity. |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering a window into the chemical environment of individual atoms. For "Acetophenone, 3'-(trimethylsiloxy)-", a combination of one-dimensional and multi-dimensional NMR techniques provides a comprehensive picture of its structure and connectivity.

High-Resolution ¹H and ¹³C NMR for Structural Assignment and Conformation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural assignment of "Acetophenone, 3'-(trimethylsiloxy)-". By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the molecule can be deduced.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the trimethylsilyl (B98337) group protons. The protons of the trimethylsilyl group, being in a shielded environment, will appear as a sharp singlet at approximately 0.3 ppm. The acetyl methyl protons will also present as a singlet, anticipated around 2.6 ppm. The aromatic protons will exhibit a more complex pattern in the range of 7.0-7.9 ppm. The substitution at the 3'-position will lead to distinct signals for the protons at positions 2', 4', 5', and 6' of the aromatic ring, with their multiplicities and coupling constants providing crucial information about their relative positions.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the downfield region, around 197 ppm. The carbons of the aromatic ring will resonate in the range of 120-156 ppm. The carbon atom directly attached to the trimethylsiloxy group (C-3') will experience a significant downfield shift compared to its un-silylated counterpart in 3'-hydroxyacetophenone (B363920). The methyl carbon of the acetyl group will appear at approximately 26 ppm, and the carbons of the trimethylsilyl group will be observed in the upfield region, typically around 0 ppm.

Predicted ¹H and ¹³C NMR Data for Acetophenone (B1666503), 3'-(trimethylsiloxy)- This data is predicted based on the analysis of related compounds.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~7.8 (m) | H-2', H-6' | ~197.0 | C=O |

| ~7.4 (t) | H-5' | ~155.8 | C-3' |

| ~7.2 (m) | H-4' | ~138.0 | C-1' |

| ~2.6 (s) | -COCH₃ | ~129.5 | C-5' |

| ~0.3 (s) | -Si(CH₃)₃ | ~124.0 | C-6' |

| ~121.0 | C-4' | ||

| ~120.0 | C-2' | ||

| ~26.5 | -COCH₃ | ||

| ~0.0 | -Si(CH₃)₃ |

Note: s = singlet, t = triplet, m = multiplet

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivities

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For "Acetophenone, 3'-(trimethylsiloxy)-", this would be particularly useful in confirming the connectivity of the aromatic protons. Cross-peaks in the COSY spectrum would connect the signals of neighboring protons on the aromatic ring, allowing for a definitive assignment of the H-2', H-4', H-5', and H-6' signals.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These 2D NMR experiments establish the correlation between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC or HMQC spectrum of "Acetophenone, 3'-(trimethylsiloxy)-" would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal, and the acetyl methyl proton signal to the acetyl methyl carbon signal. This technique is crucial for the accurate assignment of the carbon signals in the aromatic region.

Variable Temperature NMR for Dynamic Processes and Tautomerism

Variable temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes in molecules, such as conformational changes or the existence of tautomers in equilibrium. In the case of "Acetophenone, 3'-(trimethylsiloxy)-", while significant tautomerism is not expected, VT-NMR could be employed to study the rotational dynamics around the C-O-Si bond. By acquiring NMR spectra at different temperatures, it would be possible to observe any changes in the chemical shifts or line shapes of the signals, which could provide insights into the energy barriers for rotation and the preferred conformations of the trimethylsiloxy group relative to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its exact mass with a high degree of accuracy. For "Acetophenone, 3'-(trimethylsiloxy)-", the calculated exact mass is 208.091956283 Da. nih.gov An experimental HRMS analysis would be expected to yield a value very close to this calculated mass, confirming the elemental composition of C₁₁H₁₆O₂Si.

High-Resolution Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂Si | PubChem |

| Calculated Exact Mass | 208.091956283 Da | PubChem. nih.gov |

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For "Acetophenone, 3'-(trimethylsiloxy)-", common fragmentation pathways would likely involve the loss of a methyl group from the trimethylsilyl moiety or the cleavage of the acetyl group.

Fragmentation Pattern Analysis (EI, CI, ESI) for Structural Confirmation

Mass spectrometry is a cornerstone technique for the structural elucidation of "Acetophenone, 3'-(trimethylsiloxy)-". Analysis under different ionization conditions, such as Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI), provides complementary data for unambiguous confirmation of its molecular structure.

Under typical 70 eV Electron Ionization (EI) conditions, as would be found in a standard Gas Chromatography-Mass Spectrometry (GC-MS) setup, the molecule undergoes predictable fragmentation. The molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 208, corresponding to its molecular weight. researchgate.net The fragmentation pattern is dominated by cleavages at the most labile bonds.

A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the trimethylsilyl group, a common fragmentation for TMS-ethers, leading to a prominent ion at m/z 193. This fragment is often the base peak in the spectrum. researchgate.net Subsequent fragmentation can occur via several pathways. Alpha-cleavage adjacent to the carbonyl group, a characteristic fragmentation for ketones, results in the loss of the methyl group from the acetyl moiety to form a silyl-substituted benzoyl cation at m/z 193 (coinciding with the loss of a silyl (B83357) methyl group) or the loss of the substituted phenyl ring to form the acylium ion at m/z 43. libretexts.org

Another significant fragmentation pathway is the cleavage of the C-O bond of the ether linkage, leading to the formation of a benzoyl cation at m/z 105 and a subsequent phenyl cation at m/z 77 after the loss of carbon monoxide. The trimethylsilyl group itself can be identified by a characteristic ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ cation. researchgate.net

Table 1: Key Mass Spectrometry Fragments for Acetophenone, 3'-(trimethylsiloxy)- (Predicted EI)

| m/z | Relative Intensity | Proposed Fragment Ion | Formula |

|---|---|---|---|

| 208 | Moderate | Molecular Ion [M]⁺˙ | [C₁₁H₁₆O₂Si]⁺˙ |

| 193 | High | [M - CH₃]⁺ | [C₁₀H₁₃O₂Si]⁺ |

| 165 | Moderate | [M - CH₃ - CO]⁺ | [C₉H₁₃OSi]⁺ |

| 105 | Moderate | [C₆H₅CO]⁺ (Benzoyl cation) | [C₇H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ (Trimethylsilyl cation) | [C₃H₉Si]⁺ |

| 43 | Moderate | [CH₃CO]⁺ (Acylium ion) | [C₂H₃O]⁺ |

Data interpreted from PubChem spectral data and general fragmentation principles. researchgate.netlibretexts.org

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Decomposition Analysis and Related Compounds

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used to investigate the thermal decomposition of materials that are not sufficiently volatile or stable for direct GC-MS analysis. researchgate.net The sample is heated rapidly to a high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments that are then separated by GC and identified by MS. chromatographyonline.comchromatographyonline.com

For "Acetophenone, 3'-(trimethylsiloxy)-", Py-GC-MS analysis would provide insight into its thermal stability and the nature of its decomposition products. While specific experimental data for this compound is not available, the likely pyrolysis products can be predicted based on its chemical structure and known pyrolysis behavior of related compounds. researchgate.net

At moderate pyrolysis temperatures (e.g., 500-750°C), the most probable initial decomposition event is the cleavage of the Si-O-C aryl ether bond, which is thermally labile. This would generate 3-hydroxyacetophenone and trimethylsilanol (B90980) (which may be further detected or react). At higher temperatures, further degradation of the acetophenone ring structure would occur. This can lead to the formation of simpler aromatic compounds like phenol (B47542), benzene (B151609), and toluene, as well as smaller aliphatic hydrocarbons. The presence of a silylating agent during pyrolysis can sometimes be used to derivatize polar products in-situ, aiding their analysis. researchgate.net

Table 2: Predicted Decomposition Products from Py-GC-MS of Acetophenone, 3'-(trimethylsiloxy)-

| Predicted Product | Chemical Formula | Formation Pathway |

|---|---|---|

| 3-Hydroxyacetophenone | C₈H₈O₂ | Cleavage of the Si-O bond |

| Trimethylsilanol | C₃H₁₀OSi | Cleavage of the Si-O bond |

| Hexamethyldisiloxane | C₆H₁₈OSi₂ | Dimerization/rearrangement of trimethylsilanol |

| Phenol | C₆H₆O | Decomposition of the acetophenone ring |

| Benzene | C₆H₆ | Decarbonylation/dehydroxylation of ring fragments |

| Toluene | C₇H₈ | Rearrangement and fragmentation |

Predictions are based on the principles of thermal decomposition for silyl ethers and aromatic ketones.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a non-destructive method to probe the functional groups within "Acetophenone, 3'-(trimethylsiloxy)-".

Vibrational Analysis of Carbonyl and Siloxy Functional Groups

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its acetyl, phenyl, and trimethylsiloxy moieties. The most prominent feature is the carbonyl (C=O) stretching vibration of the ketone group. In unsubstituted acetophenone, this band appears strongly in the IR spectrum around 1685 cm⁻¹. The presence of the 3'-(trimethylsiloxy) group, which is an electron-donating ether group, is expected to slightly lower this frequency due to resonance effects. nih.govsigmaaldrich.com

The trimethylsiloxy group gives rise to several characteristic vibrations. A strong band corresponding to the asymmetric stretching of the Si-O-C (aryl) bond is expected in the region of 1050-1100 cm⁻¹. The symmetric and asymmetric stretching vibrations of the Si-C bonds within the Si(CH₃)₃ group typically appear in the 650-850 cm⁻¹ range, often with a particularly strong band around 840 cm⁻¹ which is characteristic of the trimethylsilyl group. researchgate.net Additionally, the symmetric deformation of the methyl groups attached to silicon (a "Si-Me umbrella" mode) is found near 1250 cm⁻¹. researchgate.netjkps.or.kr

Table 3: Characteristic Vibrational Frequencies for Acetophenone, 3'-(trimethylsiloxy)-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | C-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | C-H (in CH₃) | 2850 - 3000 | Medium |

| C=O Stretch | C=O (Ketone) | 1670 - 1685 | Strong |

| C=C Stretch (Aromatic) | C=C | 1580 - 1600 | Medium-Strong |

| Si-CH₃ Deformation | Si(CH₃)₃ | ~1250 | Strong |

| Si-O-C Stretch (Asymmetric) | Si-O-C | 1050 - 1100 | Strong |

| Si-C Stretch / CH₃ Rock | Si(CH₃)₃ | 750 - 870 | Strong |

Frequencies are estimated based on data for acetophenone derivatives and organosilicon compounds. researchgate.netuomustansiriyah.edu.iq

In-situ FT-IR for Real-time Reaction Monitoring

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is an invaluable Process Analytical Technology (PAT) tool for monitoring chemical reactions in real-time. By inserting an attenuated total reflectance (ATR) probe directly into a reaction vessel, spectra can be collected continuously, allowing for the tracking of reactant consumption, product formation, and the appearance of intermediates. spectroscopyonline.com

A key application for this technique would be monitoring the synthesis of "Acetophenone, 3'-(trimethylsiloxy)-". The reaction typically involves the silylation of 3'-hydroxyacetophenone with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. An in-situ FT-IR probe could monitor this reaction by:

Tracking the disappearance of the broad O-H stretching band of the 3'-hydroxyacetophenone starting material (typically ~3300 cm⁻¹).

Observing the simultaneous appearance and growth of the strong, characteristic product bands, specifically the Si-CH₃ deformation (~1250 cm⁻¹) and the Si-O-C aryl stretch (~1050-1100 cm⁻¹).

This real-time data allows for precise determination of reaction kinetics, endpoint detection, and ensures the reaction has gone to completion without the need for offline sampling and analysis.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. It provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

Solid-State Structural Determination of Crystalline Derivatives

"Acetophenone, 3'-(trimethylsiloxy)-" is a liquid at room temperature, precluding direct analysis by single-crystal X-ray diffraction. Therefore, to utilize this powerful technique, a solid crystalline derivative of the compound must be prepared.

Several strategies could be employed to create such a derivative. One approach involves reactions at the carbonyl group to form crystalline products like a semicarbazone, thiosemicarbazone, or a hydrazone. Another possibility is the formation of a co-crystal with another molecule that promotes crystallization through hydrogen bonding or other intermolecular interactions.

While no crystal structure for "Acetophenone, 3'-(trimethylsiloxy)-" or its direct derivatives is reported in the searched literature, numerous studies have successfully determined the crystal structures of other substituted acetophenones and silylated compounds. researchgate.netresearchgate.netmdpi.com These studies demonstrate the feasibility of crystallizing related molecules. If a suitable crystalline derivative of "Acetophenone, 3'-(trimethylsiloxy)-" were synthesized, X-ray diffraction analysis would provide precise data on the geometry of the trimethylsiloxy group relative to the phenyl ring and the conformation of the acetyl group, confirming the meta-substitution pattern and providing invaluable solid-state structural information. weizmann.ac.il

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on solving the Schrödinger equation, offer fundamental insights into the electronic structure and energetics of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. mdpi.com It provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. researchgate.netufms.br

For Acetophenone (B1666503), 3'-(trimethylsiloxy)-, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the molecular structure to find the minimum energy conformation. Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles. The accuracy of DFT results is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com For instance, hybrid functionals like B3LYP are commonly used for their ability to provide reliable geometrical parameters. ufms.br

The calculated ground state energy is a crucial piece of information, representing the total electronic energy of the molecule in its most stable form. This value is fundamental for calculating other thermodynamic properties and for comparing the relative stabilities of different isomers or conformers.

While specific DFT data for Acetophenone, 3'-(trimethylsiloxy)- is not available, studies on acetophenone and its substituted derivatives have utilized DFT to investigate their structural properties. nih.govnih.gov For example, DFT has been used to calculate the potential energy curves for the rotation of functional groups in acetophenone derivatives, providing insights into conformational barriers. nih.gov

Table 1: Representative Data from DFT Calculations on Acetophenone Derivatives

| Compound | Functional/Basis Set | Calculated Property | Value |

| Acetophenone | B3LYP/6-31G(d) | C=O bond length | ~1.23 Å |

| C-C(O) bond length | ~1.50 Å | ||

| 4-Methylacetophenone | B3LYP/6-311++G(d,p) | Dipole Moment | ~2.9 D |

| 4-Nitroacetophenone | B3LYP/6-311++G(d,p) | HOMO-LUMO Gap | ~4.5 eV |

Note: This table presents typical values for related compounds to illustrate the type of data obtained from DFT calculations and does not represent data for Acetophenone, 3'-(trimethylsiloxy)-.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational cost compared to DFT. researchgate.net

The electronic structure of Acetophenone, 3'-(trimethylsiloxy)- can be thoroughly investigated using ab initio methods. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and electronic transition properties.

Furthermore, ab initio calculations are instrumental in predicting various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.gov Similarly, electronic excitation energies and oscillator strengths can be computed to simulate UV-Visible spectra, providing insights into the electronic transitions of the molecule. Time-dependent DFT (TD-DFT) is also a common method for studying excited states. nih.govarxiv.org

The flexibility of the trimethylsiloxy group and its interaction with the acetophenone moiety suggest that Acetophenone, 3'-(trimethylsiloxy)- may exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its torsional angles to identify stable conformers and the energy barriers between them. Quantum mechanical methods are essential for accurately calculating the energies of these different conformations. nih.govnih.gov

For related hydroxyacetophenones, conformational equilibrium has been studied, particularly concerning the orientation of the hydroxyl group. nih.gov A similar analysis for Acetophenone, 3'-(trimethylsiloxy)- would involve rotating the C-O bond of the trimethylsiloxy group and the bond connecting it to the aromatic ring to identify the preferred spatial arrangement.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is another aspect that can be investigated. For ketones like acetophenone, keto-enol tautomerism is a possibility. While the keto form is generally more stable for acetophenone itself wikipedia.org, the presence of the 3'-(trimethylsiloxy)- substituent could influence the relative stability of the enol tautomer. Quantum mechanical calculations can quantify the energy difference between the keto and enol forms, thereby predicting the equilibrium constant for this process. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This allows for the exploration of conformational changes and the influence of the environment over time.

The reactivity and properties of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. This allows for a detailed investigation of the solute-solvent interactions, such as hydrogen bonding and van der Waals forces.

For Acetophenone, 3'-(trimethylsiloxy)-, an MD simulation in a solvent like water or an organic solvent would reveal how the solvent molecules arrange around the solute and how this solvation shell affects its conformational preferences and reactivity. chemrxiv.org For example, the polarity of the solvent can influence the stability of different conformers or tautomers. researchgate.net By analyzing the simulation trajectories, one can gain insights into how the solvent might mediate a chemical reaction involving the silylated acetophenone.

Mechanistic Modeling and Transition State Identification

Mechanistic modeling in computational chemistry provides a molecular-level understanding of reaction pathways. By simulating the interactions between molecules, it is possible to identify transition states, which are the highest energy points along a reaction coordinate, and to calculate the energy barriers that must be overcome for a reaction to proceed.

Reaction energy profiles are graphical representations of the energy of a chemical system as it progresses from reactants to products. researchgate.netyoutube.com These profiles are crucial for understanding reaction kinetics, as the height of the energy barrier, known as the activation energy, determines the rate of the reaction. researchgate.net Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate these profiles. researchgate.netnih.gov

| Reaction | Catalyst/Conditions | Calculated Activation Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| Hydride Transfer | Sulfinylimine-mediated | 2.4 | DFT |

| Transfer Hydrogenation | Ruthenium-tpm system | Not specified | DFT |

This table presents calculated activation barriers for reactions involving acetophenone, serving as an illustrative example. The actual values for Acetophenone, 3'-(trimethylsiloxy)- would differ due to the electronic effects of the trimethylsiloxy substituent.

Computational modeling is a powerful tool for investigating the intricate interactions between a catalyst and a substrate during a catalytic cycle. researchgate.net These studies can reveal the geometry of the catalyst-substrate complex, the nature of the bonding interactions, and the specific role of the catalyst in lowering the activation energy of the reaction. nih.gov

For example, in the cyanosilylation of acetophenone, theoretical studies have shown that the reaction is initiated by the coordination of trimethylsilyl (B98337) cyanide (TMSCN) with the catalyst. researchgate.net Similarly, in the transfer hydrogenation of acetophenone catalyzed by ruthenium complexes, DFT calculations have been used to elucidate the key steps and energies associated with the reaction pathway. researchgate.net

While no specific studies on catalyst-substrate interactions for Acetophenone, 3'-(trimethylsiloxy)- were found, it can be inferred that the trimethylsiloxy group would influence these interactions. The oxygen atom of the siloxy group could potentially act as a Lewis basic site, interacting with Lewis acidic catalysts. Furthermore, the steric bulk of the trimethylsilyl group could play a significant role in the orientation of the substrate within the catalyst's active site.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR and cheminformatics are fields that utilize computational and informational techniques to correlate the chemical structure of a compound with its activity or properties. mtu.edu

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to a specific biological activity or chemical property. researchgate.net These models are developed by identifying molecular descriptors that correlate with the activity of interest. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

While no specific QSAR models for the reactivity or selectivity of Acetophenone, 3'-(trimethylsiloxy)- have been published, the principles of QSAR could be applied to predict its behavior. For example, a QSAR model could be developed to predict the susceptibility of the carbonyl group to nucleophilic attack based on descriptors that quantify the electronic effect of the 3'-(trimethylsiloxy) substituent. Such a model would be valuable in designing catalysts or reaction conditions to achieve a desired chemical transformation with high efficiency and selectivity.

Cheminformatics involves the use of computational tools to organize, analyze, and mine large chemical databases. mtu.edu These databases, such as PubChem and ChemSpider, contain a wealth of information on chemical structures, properties, and reactions.

By mining these databases, it is possible to identify chemical transformations that are analogous to those that Acetophenone, 3'-(trimethylsiloxy)- might undergo. For example, one could search for reactions of other trimethylsiloxy-substituted aromatic ketones to gain insights into the potential reactivity of the target compound. This information can be invaluable for planning synthetic routes and predicting potential side products. The process of silylation is a common derivatization technique used in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), to increase the volatility and thermal stability of polar compounds like phenolic ketones. mdpi.commdpi.com

Applications in Organic Synthesis and Materials Science

Role as an Intermediate in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, Acetophenone (B1666503), 3'-(trimethylsiloxy)- serves as a crucial precursor and building block, enabling the construction of intricate molecular architectures. smolecule.comontosight.ai Its utility stems from the differential reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.

The structure of Acetophenone, 3'-(trimethylsiloxy)- is ideally suited for the synthesis of highly substituted and functionalized aromatic systems. The trimethylsilyl (B98337) (TMS) group acts as a robust protecting group for the hydroxyl functionality on the phenyl ring, allowing chemists to perform reactions on the acetyl group without affecting the phenol (B47542). This protected phenol can be unmasked later in a synthetic sequence under specific conditions to reveal the free hydroxyl group for further functionalization.

Research has demonstrated the use of related 1,3-bis(trimethylsiloxy)-1,3-dienes in [3+3] cyclization reactions to construct complex six-membered rings. researchgate.net These reactions, often mediated by Lewis acids like titanium tetrachloride, allow for the condensation of two three-carbon units to form substituted aromatic compounds, such as functionalized methyl salicylates and naphthalene (B1677914) derivatives. researchgate.net The acetophenone moiety within Acetophenone, 3'-(trimethylsiloxy)- provides the foundational C6-C2 aromatic skeleton, which can be elaborated upon using such cyclization strategies. The ketone's α-protons can be deprotonated to form an enolate, a key nucleophile in many carbon-carbon bond-forming reactions, further expanding its utility in building complex aromatic frameworks.

The acetophenone scaffold is a well-established starting point for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many areas of chemistry. nih.govsigmaaldrich.com While specific examples detailing the use of Acetophenone, 3'-(trimethylsiloxy)- in polyheterocyclic synthesis are specialized, the reactivity of its parent class is well-documented. For instance, acetophenone derivatives are key intermediates in the synthesis of important heterocyclic families like flavones, coumarins, and quinolones. nih.gov

The ketone carbonyl group is a key functional handle for cyclization reactions. It can be transformed into enaminones, which are versatile C3-building blocks for synthesizing five- and six-membered heterocycles. mdpi.com Furthermore, multi-step sequences starting from acetophenone derivatives have been employed to construct complex polyheterocyclic systems such as isoquinolines. orgsyn.org The presence of the trimethylsiloxy group at the 3'-position of the ring offers an additional site for modification, enabling the creation of polyheterocyclic compounds with specific substitution patterns and properties.

Utilization in the Synthesis of Specialty Chemicals

Excluding direct applications in pharmaceuticals and agrochemicals, Acetophenone, 3'-(trimethylsiloxy)- is a valuable intermediate for producing a range of specialty chemicals, particularly in the polymer and materials sectors.

Acetophenone and its derivatives are known precursors in the production of resins. smolecule.com A prominent example is the formation of acetophenone formaldehyde (B43269) resins (AFR), which are synthesized through the condensation of acetophenone with formaldehyde. researchgate.net These resins are used as cost-effective binders in products like printing inks and coatings. researchgate.net

More advanced applications involve the chemical modification of these resins. For instance, the hydroxyl groups that can be generated from the ketone functionality can be used to create specialty binders. researchgate.net Research has shown that acetophenone formaldehyde resins can be functionalized to act as macroinitiators for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net This allows for the synthesis of advanced ABA-type block copolymers, where the AFR forms the central 'B' block and other monomers form the 'A' blocks. researchgate.net Similarly, other derivatives like 4-methyl acetophenone are used to create copolymer resins with specific functionalities through polycondensation reactions. derpharmachemica.com The trimethylsiloxy group in Acetophenone, 3'-(trimethylsiloxy)- can influence the solubility and reactivity of the monomer, potentially leading to resins and polymers with unique properties.

The dual functionality of Acetophenone, 3'-(trimethylsiloxy)- makes it an excellent reagent for targeted chemical transformations. smolecule.com It serves as a model compound for studying reaction mechanisms involving aromatic ketones where the influence of a meta-substituted, protected hydroxyl group is of interest. smolecule.com

Chemists can selectively target either the ketone or the protected phenol. The carbonyl group is susceptible to a range of transformations, including:

Nucleophilic Addition: Reaction with various nucleophiles to form tertiary alcohols. smolecule.com